molecular formula C9H13ClN4 B1347409 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine CAS No. 84762-70-9

4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Cat. No.: B1347409
CAS No.: 84762-70-9
M. Wt: 212.68 g/mol
InChI Key: NNOZJFDEMCXDNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine typically involves the reaction of 4,6-dichloropyrimidine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-morpholin-4-yl-pyrimidine: Similar structure but with a morpholine ring instead of piperidine.

    4-Chloro-6-pyrrolidin-1-yl-pyrimidine: Contains a pyrrolidine ring instead of piperidine.

    4-Chloro-6-piperazin-1-yl-pyrimidine: Features a piperazine ring instead of piperidine.

Uniqueness

4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine is unique due to its specific piperidine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical agents and in various research applications .

Properties

IUPAC Name

4-chloro-6-piperidin-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-7(11)9(13-6-12-8)14-4-2-1-3-5-14/h6H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOZJFDEMCXDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360130
Record name 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84762-70-9
Record name 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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